molecular formula C10H12N4 B6259191 (1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methanamine CAS No. 927986-54-7

(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methanamine

Cat. No.: B6259191
CAS No.: 927986-54-7
M. Wt: 188.2
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Description

(1-Methyl-1H-imidazol-2-yl)(pyridin-3-yl)methanamine is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and pyridine moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methanamine typically involves the condensation of 2-aminopyridine with an appropriate imidazole derivative. One common method includes the reaction of 2-aminopyridine with 1-methylimidazole-2-carbaldehyde under acidic or basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: (1-Methyl-1H-imidazol-2-yl)(pyridin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole or pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated reagents, base catalysts, solvents like dichloromethane or acetonitrile.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups, onto the imidazole or pyridine rings .

Scientific Research Applications

Chemistry: In chemistry, (1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology: Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways .

Medicine: In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors involved in various diseases .

Industry: Industrially, the compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity. Its incorporation into polymers or other materials can enhance their performance in various applications .

Mechanism of Action

The mechanism of action of (1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyridine rings can form hydrogen bonds and coordinate with metal ions, facilitating binding to active sites of enzymes or receptors. This interaction can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: The uniqueness of this compound lies in its dual-ring structure, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

927986-54-7

Molecular Formula

C10H12N4

Molecular Weight

188.2

Purity

95

Origin of Product

United States

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